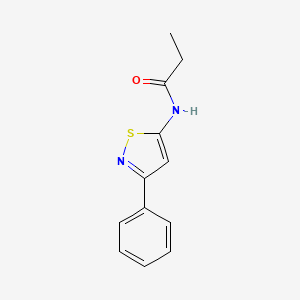

N-(3-phenyl-1,2-thiazol-5-yl)propanamide

Description

Contextualization within the Chemical Landscape of Thiazole (B1198619) Derivatives and Propanamides

N-(3-phenyl-1,2-thiazol-5-yl)propanamide is a molecule that integrates two key structural motifs: a thiazole ring and a propanamide group. The thiazole component is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. Thiazole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. globalresearchonline.netderpharmachemica.com The thiazole ring is a core component of vitamin B1 (thiamine) and is found in numerous synthetic compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, antifungal, and anticancer properties. scispace.comnih.govnih.gov The synthesis of thiazole derivatives is a well-established area of organic chemistry, with methods like the Hantzsch thiazole synthesis being fundamental. nih.govneliti.com

The propanamide moiety is a simple amide derived from propanoic acid. Amides are a fundamental functional group in organic chemistry and are prevalent in biochemistry, most notably as the peptide bonds that link amino acids to form proteins. The propanamide group can influence a molecule's physical and chemical properties, such as its solubility, stability, and ability to participate in hydrogen bonding. The incorporation of a propanamide side chain onto the thiazole core in this compound creates a molecule with specific stereochemical and electronic properties that can dictate its interactions with biological targets.

Significance of this compound as a Subject of Research

The significance of this compound as a research subject stems from the established importance of the thiazole scaffold in drug discovery and materials science. globalresearchonline.netscispace.com While specific research on this exact compound is not extensively documented in publicly available literature, its structural components suggest potential areas of investigation. The 2-aminothiazole (B372263) framework, a related structure, is a well-known pharmacophore with a broad spectrum of biological activities. neliti.comnih.gov

Research into analogous compounds, such as N-(3-phenyl-1,2-thiazol-5-yl)prop-2-enamide, provides insights into the potential properties of this compound. uni.lu The predicted properties of this close structural analog suggest that this compound would also possess characteristics that make it a candidate for screening in various biological assays. The primary difference between the two is the presence of a carbon-carbon double bond in the acrylamide (B121943) moiety, which can affect the molecule's reactivity and conformational flexibility.

The study of such molecules contributes to the broader understanding of structure-activity relationships (SAR) within the thiazole class of compounds. By synthesizing and evaluating a range of derivatives, researchers can systematically probe how modifications to the thiazole core, the nature of the amide side chain, and the substituents on the phenyl ring influence biological activity. This systematic approach is fundamental to the rational design of new therapeutic agents and functional materials.

Data Tables

Table 1: Predicted Physicochemical Properties of a Structurally Related Compound, N-(3-phenyl-1,2-thiazol-5-yl)prop-2-enamide

| Property | Value | Source |

| Molecular Formula | C12H10N2OS | uni.lu |

| Monoisotopic Mass | 230.05139 Da | uni.lu |

| Predicted XlogP | 2.7 | uni.lu |

Note: This data is for a closely related compound and is provided for contextual purposes.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-phenyl-1,2-thiazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-2-11(15)13-12-8-10(14-16-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUJIROXZUYJPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=NS1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of N 3 Phenyl 1,2 Thiazol 5 Yl Propanamide and Its Derivatives

Impact of Substituent Variations on the Thiazole (B1198619) and Phenyl Rings on Biological Activity

The biological activity of N-(3-phenyl-1,2-thiazol-5-yl)propanamide derivatives is significantly influenced by the nature and position of substituents on both the thiazole and phenyl rings. Studies on related thiazole-containing compounds have demonstrated that even minor alterations can lead to substantial changes in potency and selectivity.

For instance, in a series of N-(thiazol-2-yl)-benzamide analogs, the introduction of a 4-tert-butyl group on the thiazole ring was found to be beneficial for antagonist activity at the Zinc-Activated Channel (ZAC). semanticscholar.org Conversely, the presence of a 5-ethyl ester substituent on the thiazole ring often leads to inactivity. semanticscholar.org In other studies on thiazole derivatives, aromatic substituents with groups like nitro (NO2), fluorine (F), and chlorine (Cl) on the phenyl ring did not show any inhibitory effect against certain bacterial strains. nih.gov However, compounds with furan and bromothiophene substituents displayed higher antibacterial activity. nih.gov

The position of substituents on the phenyl ring is also a critical determinant of activity. In one study, 3-fluorophenyl and 3-dimethylamino analogs of a thiazole derivative were found to be potent, while the introduction of methyl, ethoxy, or acetyl groups at the same position substantially decreased activity. semanticscholar.org Furthermore, the presence of bulky groups, such as a N,N-diallylsulfamoyl group in the para-position of the phenyl ring, can render the compound inactive. semanticscholar.org

These findings suggest that the electronic and steric properties of the substituents on both the thiazole and phenyl rings play a pivotal role in the molecular interactions with biological targets. The following table summarizes the observed effects of various substituents on the biological activity of related thiazole derivatives.

| Ring | Position | Substituent | Observed Effect on Activity |

| Thiazole | 4 | tert-butyl | Beneficial |

| Thiazole | 5 | ethyl ester | Often leads to inactivity |

| Phenyl | - | NO2, F, Cl | No inhibitory effect (antibacterial) |

| Phenyl | - | Furan, Bromothiophene | Higher antibacterial activity |

| Phenyl | 3 | Fluoro, Dimethylamino | Potent activity |

| Phenyl | 3 | Methyl, Ethoxy, Acetyl | Decreased activity |

| Phenyl | para | N,N-diallylsulfamoyl | Inactive |

Stereochemical Considerations in this compound Analogues

Stereochemistry plays a fundamental role in the biological activity of chiral molecules, as enantiomers and diastereomers can exhibit different pharmacological and toxicological profiles due to their distinct interactions with chiral biological macromolecules like receptors and enzymes. For analogs of this compound that possess stereocenters, the spatial arrangement of substituents can be critical for activity.

In a series of 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, a clear stereospecificity was observed. The (S)-configuration of the propanamide moiety was markedly more potent than the (R)-configuration, with the (S)-isomer being approximately two-fold more potent than the racemic mixture, while the (R)-isomer was 30- to 40-fold weaker. researchgate.net This highlights the importance of a specific three-dimensional orientation of the pharmacophore for effective receptor binding. researchgate.net

While specific stereochemical studies on this compound are not extensively reported, the principles observed in structurally related compounds underscore the necessity of considering stereoisomerism in the design and synthesis of new analogs. The introduction of chiral centers, for instance in the propanamide linker or through substitution on the rings, would require careful stereochemical control and evaluation of the individual stereoisomers to identify the more active and potentially less toxic enantiomer or diastereomer.

Modifications of the Propanamide Linker and their Influence on Pharmacological Profiles

The propanamide linker in this compound is a key structural element that connects the phenyl-thiazole core to the terminal amide group. Modifications to this linker, including changes in its length, rigidity, and the introduction of substituents, can significantly impact the pharmacological profile of the molecule.

In a study of 2-(4-methylsulfonylaminophenyl) propanamide derivatives as TRPV1 antagonists, modifications to the propanamide "B-region" were investigated. researchgate.net It was found that α,α′-disubstitution, such as with dimethyl or cyclopropyl groups, was detrimental to the activity compared to the corresponding α-methyl amides. researchgate.net This suggests that steric hindrance near the amide bond can negatively affect receptor interaction. Furthermore, the exploration of reverse amides also provided insights into the structural requirements of the linker for optimal activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For this compound derivatives, QSAR models can help in predicting the activity of unsynthesized analogs and in understanding the key physicochemical properties that govern their biological effects.

In a QSAR study of thiazole derivatives as PIN1 inhibitors, descriptors such as molar refractivity (MR), lipophilicity (LogP), the energy of the lowest unoccupied molecular orbital (ELUMO), and a topological descriptor (J) were found to be important for predicting activity. imist.ma The developed models, particularly those using artificial neural networks (ANN), showed high predictive power. imist.ma Another 3D-QSAR study on novel pyrazole carboxamide and niacinamide derivatives as antifungal agents revealed the importance of steric and electrostatic fields in determining the biological activity. rsc.org

These studies on related heterocyclic compounds suggest that a combination of electronic, steric, and lipophilic properties likely governs the activity of this compound derivatives. A QSAR model for this specific class of compounds would likely incorporate similar descriptors to predict activity and guide the design of more potent molecules.

Table of Key Descriptors in QSAR Models for Thiazole Derivatives

| Descriptor Type | Specific Descriptor | Importance in Model |

|---|---|---|

| Physicochemical | Molar Refractivity (MR) | Significant for PIN1 inhibition |

| Lipophilicity | LogP | Significant for PIN1 inhibition |

| Electronic | ELUMO | Significant for PIN1 inhibition |

| Topological | J | Significant for PIN1 inhibition |

| 3D Field | Steric Fields | Important for antifungal activity |

Theoretical and Computational Approaches to SAR Elucidation for this compound

Theoretical and computational methods, including molecular modeling and docking studies, provide valuable insights into the structure-activity relationships of this compound at the molecular level. These approaches can help to visualize the binding modes of these compounds with their biological targets and to understand the structural basis for their activity.

Molecular docking studies on new thiazole carboxamide derivatives as COX inhibitors have provided insights into their binding interactions with the active sites of COX-1 and COX-2 enzymes. nih.gov Similarly, for a series of benzothiazole-phenyl analogs, molecular docking was used to understand their interactions with target proteins. nih.gov In another study, molecular modeling of benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives helped to elucidate their binding modes. nih.gov

For this compound and its derivatives, computational approaches could be employed to predict their binding affinity to specific targets, identify key amino acid residues involved in the interaction, and rationalize the observed SAR data. For instance, docking simulations could explain why certain substituents on the phenyl or thiazole rings enhance or diminish activity by showing how they fit into the binding pocket of a receptor or enzyme. These computational insights are invaluable for the iterative process of lead optimization in drug discovery.

Biological Activities and Pharmacological Investigations of N 3 Phenyl 1,2 Thiazol 5 Yl Propanamide

Diverse Pharmacological Actions Associated with N-(3-phenyl-1,2-thiazol-5-yl)propanamide and Related Thiazole-Propanamide Hybrids

The thiazole (B1198619) scaffold is a versatile building block in medicinal chemistry, and its derivatives, including thiazole-propanamide hybrids, have demonstrated a broad spectrum of biological activities. nih.govnih.gov Synthetic 2-aminothiazoles, a related structural class, have been shown to possess antibacterial, antifungal, anti-inflammatory, anticancer, and antioxidant properties, among others. nih.gov The fusion of the thiazole ring with other pharmacologically active moieties often leads to hybrid compounds with enhanced therapeutic potential. nih.govresearchgate.net

Thiazole derivatives are recognized for their significant antimicrobial properties. nih.gov The combination of thiazole and sulfonamide moieties in hybrid structures has been explored for the development of new antimicrobial drugs. researchgate.net

Studies have shown that new series of 1,3-thiazole and benzo[d]thiazole derivatives exhibit in vitro antimicrobial activity against various pathogens. nih.gov For instance, certain benzo[d]thiazole derivatives displayed significant activity against Gram-positive (methicillin-resistant Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Aspergillus niger) strains, with Minimum Inhibitory Concentration (MIC) values ranging from 50–75 μg/mL. nih.gov Another study on thiazole-pyrazoline hybrids reported moderate to excellent antibacterial and antifungal activity; one compound showed potent activity against A. baumannii with a MIC of 16 µg/mL, a strain where the control drug ciprofloxacin (B1669076) was ineffective. uj.ac.za

Similarly, a series of triazole-thiazole hybrids demonstrated promising inhibitory activity against bacterial strains with MIC values between 2.8 and 15.7 µM. nih.gov Several of these hybrids also showed potent anti-Candida activity with MIC values from 5.9 to 14.2 µM. nih.gov Some of these compounds were also found to inhibit biofilm formation in Bacillus subtilis and Staphylococcus aureus. nih.gov The antimicrobial activity of these compounds is often linked to their structural features, with specific substitutions on the thiazole ring influencing their potency and spectrum. nih.gov

Interactive Table: Antimicrobial Activity of Thiazole Hybrids

| Compound Class | Test Organism | Activity Measurement | Result | Citation |

| Benzo[d]thiazole derivatives | MRSA, E. coli, A. niger | MIC | 50-75 µg/mL | nih.gov |

| Thiazole-pyrazoline hybrid | A. baumannii | MIC | 16 µg/mL | uj.ac.za |

| Triazole-thiazole hybrids | Bacterial strains | MIC | 2.8 - 15.7 µM | nih.gov |

| Triazole-thiazole hybrids | Candida strains | MIC | 5.9 - 14.2 µM | nih.gov |

| Triazole-thiazole hybrid (8k) | S. aureus (biofilm) | IC50 | 13.5 µM | nih.gov |

| Triazole-thiazole hybrid (8l) | S. aureus (biofilm) | IC50 | 12.0 µM | nih.gov |

The thiazole nucleus is a key component of several clinically used anticancer drugs. capes.gov.br Thiazole derivatives demonstrate a wide range of anticancer activities, including cytotoxicity, apoptosis induction, and inhibition of angiogenesis and metastasis. nih.gov Their mechanism of action often involves targeting critical cellular pathways involved in tumor progression. nih.govnih.gov

Hybrid molecules combining thiazole with other heterocyclic systems have shown significant potential. For example, a novel thiazole-sulfonamide hybrid was designed as a dual inhibitor of tubulin polymerization and carbonic anhydrase IX (CA IX), an enzyme associated with tumor hypoxia. nih.gov This compound exhibited potent cytotoxic activity against the HT-29 colorectal cancer cell line with an IC50 value of 0.98 μM and was shown to induce apoptosis by modulating key proteins like p53, Bax, and Bcl-2. nih.gov

Pyridine-thiazole hybrids have also been investigated as anticancer agents. mdpi.com One such derivative, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, showed high antiproliferative activity, with an IC50 of 0.57 µM in HL-60 leukemia cells, while being significantly less toxic to normal human cells. mdpi.com The mechanism for these compounds may involve the induction of genetic instability in tumor cells. mdpi.com Thiazole/thiadiazole carboxamide derivatives have been evaluated as c-Met kinase inhibitors, with one promising compound inhibiting the enzyme with an IC50 of 93.6 nM and showing potency against several c-Met mutations that confer drug resistance. tandfonline.com

Interactive Table: Anticancer Activity of Thiazole Hybrids

| Compound Class | Cancer Cell Line | Activity Measurement | Result | Mechanism | Citation |

| Thiazole-sulfonamide hybrid | HT-29 (Colorectal) | IC50 | 0.98 µM | Tubulin/CA IX inhibition, Apoptosis | nih.gov |

| Pyridine-thiazole hybrid (3) | HL-60 (Leukemia) | IC50 | 0.57 µM | Induction of genetic instability | mdpi.com |

| Thiazole carboxamide (51am) | c-Met Kinase | IC50 | 93.6 nM | c-Met kinase inhibition | tandfonline.com |

| Thiazole carboxamide (51am) | c-Met (M1250T mutant) | IC50 | 26.5 nM | c-Met kinase inhibition | tandfonline.com |

Thiazole derivatives have emerged as versatile scaffolds for developing agents with anti-inflammatory properties. nih.gov Molecular hybridization, which combines different pharmacophores, is a common strategy to enhance anti-inflammatory activity. rsc.org

A novel class of benzimidazole-thiazole hybrids has been developed as dual inhibitors of cyclooxygenase (COX) and 15-lipoxygenase (15-LOX) enzymes, which are key targets in inflammatory pathways. carta-evidence.org Several of these hybrids showed significant and selective inhibition of COX-2, with IC50 values as low as 0.045 µM. carta-evidence.org In vivo studies using a carrageenan-induced paw edema model in rats confirmed the anti-inflammatory efficacy of these compounds. carta-evidence.org Similarly, a series of pyrimidine/thiazole hybrids were synthesized as selective COX-2 inhibitors, and in vivo tests demonstrated their potent analgesic and anti-inflammatory effects. nih.gov

The combination of an indole (B1671886) ring with an imidazole[2,1-b]thiazole core has also yielded derivatives with potent anti-inflammatory effects. rsc.org These compounds were found to effectively inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-induced RAW264.7 cells. rsc.org

Thiazole-based compounds have shown significant potential as inhibitors of various enzymes, including alkaline phosphatase and urease.

Alkaline Phosphatase (AP) Inhibition: Alkaline phosphatases are enzymes that remove phosphate (B84403) groups from various molecules, and their overexpression is linked to several diseases. nih.govmacewan.ca Thiazoles are considered a privileged class of heterocyclic compounds that may act as effective phosphatase inhibitors. nih.gov A study on 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines found that several derivatives were potent inhibitors of human intestinal alkaline phosphatase (IAP) and tissue non-specific alkaline phosphatase (TNAP). nih.gov The most potent inhibitor of human IAP had an IC50 value of 0.71 µM, while the best TNAP inhibitor had an IC50 of 1.09 µM. nih.gov Other studies have also successfully synthesized thiazole derivatives that uncompetitively inhibit IAP. macewan.ca The inhibitory potential is influenced by the substitution pattern on the aryl ring attached to the thiazole structure. researchgate.net

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic microorganisms, including Helicobacter pylori. nih.govnih.gov A novel series of bi-heterocyclic propanamides, which includes a thiazole ring linked to a 1,3,4-oxadiazole (B1194373) and a propanamide side chain, exhibited very promising activity against urease. nih.gov Another study focusing on nih.govnih.govmdpi.comtriazolo[3,4-b] nih.govmacewan.camdpi.comthiadiazole derivatives reported outstanding urease inhibition, with all synthesized compounds being more potent than the standard inhibitor thiourea. nih.gov The most potent derivative in this series had an IC50 value of 0.87 µM and was found to be a competitive inhibitor. nih.gov

Interactive Table: Enzyme Inhibition by Thiazole Hybrids

| Compound Class | Target Enzyme | Activity Measurement | Result | Citation |

| 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazine | Human Intestinal Alkaline Phosphatase | IC50 | 0.71 µM | nih.gov |

| 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazine | Human Tissue Non-specific AP | IC50 | 1.09 µM | nih.gov |

| Pyrazolo-oxothiazolidine derivative | Alkaline Phosphatase | IC50 | 0.045 µM | nih.gov |

| nih.govnih.govmdpi.comtriazolo[3,4-b] nih.govmacewan.camdpi.comthiadiazole derivative | Urease | IC50 | 0.87 µM | nih.gov |

| Bi-heterocyclic propanamides | Urease | - | Promising Activity | nih.gov |

Beyond the well-established antimicrobial, anticancer, and anti-inflammatory roles, thiazole hybrids are being investigated for other therapeutic applications.

New compounds bearing a thiazole ring have been designed and synthesized as monoamine oxidase (MAO) inhibitors. nih.gov MAOs are important enzymes in neurotransmitter metabolism, and their inhibition is a strategy for treating neurological disorders. Several synthesized thiazole derivatives showed remarkable inhibitory activity against both MAO-A and MAO-B, with a general selectivity towards MAO-B. nih.gov The most active compounds, bearing a dihydroxy moiety on the phenyl ring, had IC50 values as low as 0.025 µM for MAO-B. nih.gov

Additionally, research into 7-azaindole-based inhibitors with a 3-aminothiazole core has identified compounds with neuroprotective and neuromodulatory properties, acting as inhibitors of Fyn and GSK-3β kinases. acs.org These findings suggest a potential role for thiazole derivatives in the development of treatments for neurodegenerative diseases. acs.org

In Vitro Biological Screening Methodologies for this compound (e.g., Cell Line Proliferation Assays, Microbial Growth Inhibition Assays)

A variety of in vitro biological screening methodologies are employed to evaluate the pharmacological potential of thiazole derivatives.

For assessing antimicrobial activity, the agar (B569324) cup plate method and well-diffusion assays are commonly used to determine the zone of inhibition against various bacterial and fungal strains. nih.govuj.ac.za To quantify the potency, the micro broth dilution method is used to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. uj.ac.za The effectiveness of compounds against microbial biofilms can be assessed by determining the IC50 value for biofilm formation inhibition. nih.gov

Anticancer activity is frequently evaluated using cell proliferation assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure the cytotoxic effects of compounds on various cancer cell lines and determine their IC50 values. acs.org To elucidate the mechanism of action, flow cytometry with Annexin V-FITC and Propidium Iodide staining is used to measure apoptosis induction. mdpi.com For compounds designed to target specific enzymes, specialized assays are used. For example, the inhibitory activity against protein kinases like c-Met can be measured using the Homogeneous Time-Resolved Fluorescence (HTRF) assay. tandfonline.com

Enzyme inhibition profiles are determined using specific assays tailored to the target enzyme. For alkaline phosphatase, the reaction rate is often determined by spectrophotometrically measuring the production of p-nitrophenoxide from a substrate. macewan.ca For MAO inhibitors, a fluorometric enzyme inhibition assay is employed to determine the IC50 values against the different isoenzymes. nih.gov

Mechanistic Studies of the Biological Action of this compound

Due to the absence of direct research on this compound, this section will infer potential mechanisms of action based on the established activities of other thiazole derivatives.

For instance, certain thiazole derivatives have been identified as potent inhibitors of cancer cell migration and invasion. nih.gov This suggests that potential molecular targets could include proteins involved in cell motility and metastasis, such as matrix metalloproteinases (MMPs). In a study on a series of thiazole derivatives, compound 5k was found to have a potent inhibitory effect on the migration of metastatic cancer cells. nih.gov

Furthermore, various thiazole derivatives exhibit significant antimicrobial properties by targeting essential microbial enzymes. mdpi.comnih.gov For example, some thiazole compounds are thought to inhibit bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis, and fungal enzymes such as 14α-lanosterol demethylase, crucial for ergosterol (B1671047) biosynthesis. nih.gov

Additionally, the isothiazole (B42339) nucleus, present in this compound, is a bioisostere of the thiazole ring and has been incorporated into compounds targeting a range of receptors. For example, some 1,2,5-thiadiazole (B1195012) derivatives have been shown to be potent and selective ligands for human 5-HT1A receptors. nih.gov

A summary of potential molecular targets for thiazole derivatives is presented in the table below.

| Potential Molecular Target | Biological Activity | Example Compound(s) | Reference |

| Proteins in cell migration | Anticancer | Thiazole derivative 5k | nih.gov |

| MurB Enzyme | Antibacterial | Heteroaryl(aryl) thiazole derivatives | nih.gov |

| 14α-lanosterol demethylase | Antifungal | Heteroaryl(aryl) thiazole derivatives | nih.gov |

| 5-HT1A Receptors | Neurological/Psychiatric | 1,2,5-Thiadiazole derivatives | nih.gov |

In the case of thiazole derivatives acting as antimicrobial agents, molecular docking studies have predicted interactions with the active sites of target enzymes. For instance, the nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, while the phenyl and propanamide moieties of this compound could engage in hydrophobic and van der Waals interactions within a receptor's binding pocket. The amide group can also serve as both a hydrogen bond donor and acceptor, further stabilizing the ligand-receptor complex.

For thiazole derivatives targeting receptors like the 5-HT1A receptor, the interactions are likely to involve a combination of hydrogen bonding, and ionic and hydrophobic interactions with key amino acid residues in the receptor's transmembrane domains.

The modulation of intracellular signaling pathways by thiazole derivatives is a direct consequence of their interaction with specific molecular targets.

For example, by inhibiting key enzymes in microbial biosynthetic pathways, thiazole-based antimicrobial agents can disrupt the formation of the bacterial cell wall or the fungal cell membrane, leading to cell death. nih.gov In the context of anticancer activity, inhibition of proteins involved in cell migration and invasion, such as those in the matrix metalloproteinase family, can disrupt downstream signaling cascades that promote metastasis. nih.gov

If this compound were to act on a G-protein coupled receptor like the 5-HT1A receptor, its binding could modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels. This, in turn, would affect the activity of protein kinase A (PKA) and a host of downstream cellular processes.

Comparative Pharmacological Analysis with Clinically Relevant Thiazole Derivatives

The thiazole nucleus is a key component of several clinically important drugs, spanning a wide range of therapeutic areas. A comparative analysis of this compound with these established agents can provide insights into its potential pharmacological profile.

Dasatinib (B193332) , a potent anticancer agent, features a thiazole ring and functions as a multi-targeted kinase inhibitor. bohrium.com It is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The thiazole moiety in Dasatinib is crucial for its binding to the ATP-binding pocket of the BCR-ABL kinase.

Ritonavir , an antiretroviral medication used to treat HIV/AIDS, also contains a thiazole ring. bohrium.com It is a potent inhibitor of the HIV protease enzyme, an essential enzyme for viral replication.

Sulfathiazole is a sulfonamide antibiotic that contains a thiazole ring. bohrium.com It acts by competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase, which is necessary for the synthesis of folic acid.

The table below provides a comparative overview of these clinically relevant thiazole derivatives.

| Drug Name | Therapeutic Class | Mechanism of Action | Key Structural Feature |

| Dasatinib | Anticancer | Multi-targeted kinase inhibitor (BCR-ABL) | Aminothiazole |

| Ritonavir | Antiretroviral | HIV Protease Inhibitor | Thiazole |

| Sulfathiazole | Antibiotic | Dihydropteroate synthase inhibitor | Thiazole |

While this compound is structurally distinct from these drugs, the presence of the 3-phenyl-1,2-thiazole core suggests the potential for biological activity. The propanamide side chain could influence its pharmacokinetic properties and target selectivity. For instance, the lipophilicity and hydrogen bonding capacity of this side chain would play a significant role in its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity for specific biological targets. The diverse pharmacological roles of clinically used thiazoles underscore the potential for novel derivatives like this compound to exhibit interesting and potentially useful biological activities. fabad.org.tr

Computational and Theoretical Studies on N 3 Phenyl 1,2 Thiazol 5 Yl Propanamide

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate with its biological target.

While docking studies specifically for N-(3-phenyl-1,2-thiazol-5-yl)propanamide are not prominent in the available literature, extensive research on analogous thiazole (B1198619) derivatives demonstrates the utility of this method. These studies help to elucidate potential mechanisms of action and guide the synthesis of more potent compounds. For instance, various thiazole derivatives have been docked against a range of biological targets to predict their therapeutic potential.

Key Research Findings on Thiazole Analogs:

Anticancer Activity: Novel thiazole derivatives have been evaluated as potential anticancer agents by docking them into the active sites of enzymes crucial for cancer cell survival, such as epidermal growth factor receptor tyrosine kinase (EGFR TK) mdpi.com, tubulin acs.org, and lactate (B86563) dehydrogenase-A (LDH-A) nih.govacs.org. These simulations reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand within the binding pocket, providing a rationale for their observed cytotoxic activity.

Antimicrobial Activity: To understand their antibacterial mechanism, thiazole compounds have been docked against essential bacterial enzymes like E. coli MurB mdpi.comnih.gov and DNA gyrase even3.com.brmdpi.com. The results from these studies predict binding modes and affinities, helping to explain the structure-activity relationship (SAR) of the synthesized compounds. nih.gov

Other Therapeutic Targets: Thiazole derivatives have also been studied as inhibitors of other enzymes, such as phospholipase A2 from snake venom, where docking was used to understand the inhibitory mechanism. nih.gov

The data generated from these simulations, such as binding energy scores and specific molecular interactions, are critical for optimizing lead compounds.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Thiazole Derivative 6d | E. coli MurB | -8.5 | Ser228, Asn206 | Hydrogen Bond |

| Thiazole Derivative 6d | E. coli MurB | -8.5 | Arg212, Gly155 | Hydrophobic |

| Reference Inhibitor | E. coli MurB | -7.9 | Ser228, Gly156 | Hydrogen Bond |

Quantum Chemical Calculations and Electronic Property Analysis (e.g., HOMO-LUMO Energy)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. A key aspect of this analysis is the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron to a higher energy state. researchgate.net

While DFT calculations for this compound are not specifically reported, studies on compounds like 2-bromo-5-nitrothiazole (B146120) and various other thiazole derivatives provide insight into how these calculations are performed and interpreted. nih.govwu.ac.th These studies calculate parameters such as HOMO energy, LUMO energy, energy gap, electronegativity, and chemical hardness to predict molecular behavior. researchgate.net

| Parameter | Symbol | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.44 | Electron-donating capacity |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.15 | Electron-accepting capacity |

| HOMO-LUMO Energy Gap | ΔE | 5.29 | Chemical reactivity and kinetic stability |

| Electronegativity | χ | 4.795 | Power to attract electrons |

| Chemical Hardness | η | 2.645 | Resistance to change in electron configuration |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations are often performed after molecular docking to assess the stability of the predicted ligand-receptor complex. mdpi.com By simulating the complex in a dynamic environment (e.g., in water at physiological temperature and pressure), researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or disassociation. nih.gov

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial docked positions. A stable RMSD value over the simulation time suggests the complex is in equilibrium and the ligand is stably bound. researchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.

Studies on various thiazole derivatives targeting enzymes like acetylcholinesterase and DNA gyrase have utilized MD simulations to confirm the stability of the docked poses, thereby validating the docking results and providing stronger evidence for the proposed binding mode. mdpi.comnih.govresearchgate.net

In Silico Prediction of Biological Activities of this compound

In silico methods encompass a wide range of computational tools used to predict the biological activities and pharmacokinetic properties of a molecule before it is synthesized and tested in a lab. This approach saves significant time and resources in the drug development pipeline.

For a compound like this compound, in silico predictions could involve:

Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to screen databases for other molecules with similar features.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. This helps to identify molecules with drug-like properties and flag potential liabilities early on. Studies on thiazole derivatives frequently report in silico ADMET predictions to assess their potential as viable drug candidates. nih.gov

Numerous studies on thiazole and thiadiazole scaffolds have successfully used these in silico approaches to predict and rationalize activities such as antimicrobial, anticancer, and enzyme inhibition. mdpi.comnih.govfrontiersin.org

Allosteric Modulation and Binding Site Characterization

Allosteric modulation refers to the regulation of an enzyme or a receptor by a molecule binding to a site other than the primary active site (orthosteric site). This allosteric site binding causes a conformational change in the protein, which in turn alters the activity at the active site. Allosteric modulators can be advantageous as they offer the potential for greater specificity and a more nuanced control of protein function compared to traditional active site inhibitors.

Computational methods are crucial for identifying potential allosteric binding sites and characterizing how ligands interact with them. While there is no specific research identifying this compound as an allosteric modulator, studies on other thiazole derivatives have shown their potential to act in this manner.

A significant study demonstrated that certain thiazole carboxamide derivatives act as negative allosteric modulators of the GluA2 AMPA receptor. nih.gov Computational docking was used to visualize how the lead compound, MMH-5, fit into the allosteric binding pocket of the receptor, identifying key hydrogen bond and hydrophobic interactions responsible for its modulatory effect. nih.gov Similarly, some kinase inhibitors based on the thiazole scaffold have been found to bind at allosteric sites, offering a promising strategy for developing targeted cancer therapies. nih.gov These studies underscore the potential for thiazole-based compounds to function as allosteric modulators, a possibility that could be explored for this compound through future computational and experimental work.

Future Directions and Research Perspectives for N 3 Phenyl 1,2 Thiazol 5 Yl Propanamide

Rational Design and Synthesis of Next-Generation Analogues of N-(3-phenyl-1,2-thiazol-5-yl)propanamide with Enhanced Efficacy

The foundation for designing novel analogues of this compound with superior therapeutic efficacy lies in the strategic modification of its core structure. Research on related thiazole (B1198619) derivatives has demonstrated that chemical alterations can significantly impact biological activity. mdpi.comacs.org Future synthetic endeavors should focus on a systematic structure-activity relationship (SAR) study of the this compound scaffold.

Key areas for modification include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the 3-phenyl ring can modulate the compound's electronic properties and steric interactions with biological targets.

Alteration of the Propanamide Side Chain: The length, branching, and functional groups of the N-acyl chain can be varied to optimize binding affinity and selectivity. For instance, creating a series of N-thiazolyl-indole-2-carboxamide derivatives has been shown to yield compounds with potent anticancer activity. acs.org

Modification of the Thiazole Ring: While the 1,2-thiazole core is fundamental, minor modifications or the introduction of additional functional groups could fine-tune the molecule's properties.

The synthesis of these new analogues can be achieved through established synthetic routes, such as the reaction of 2-((aryl)methylene)hydrazine-1-carbothioamides with chloroacetone (B47974) or acetic anhydride. tandfonline.com One-pot, three-component reactions have also been successfully employed for the efficient synthesis of novel thiazole derivatives. nih.gov

Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas for this compound

The thiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. acs.orgnih.govacs.org While initial research on related compounds has focused on anticancer and antimicrobial activities, the therapeutic potential of this compound and its analogues is likely much broader. nih.govnih.gov

Potential Therapeutic Areas:

Anticancer Activity: Thiazole derivatives have shown significant promise as anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines, including those of the colon, breast, and liver. nih.govmdpi.com The mechanisms of action often involve the inhibition of key proteins in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and B-cell lymphoma 2 (Bcl-2). mdpi.com Future research could explore the efficacy of this compound derivatives against a wider panel of cancer cell lines and investigate their potential as inhibitors of novel oncology targets.

Antimicrobial Activity: The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Thiazole derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.combiointerfaceresearch.comnih.gov The mechanism of action for some of these compounds is predicted to be the inhibition of enzymes like E. coli MurB. nih.gov

Anti-inflammatory and Antiviral Properties: The diverse biological activities of thiazoles extend to anti-inflammatory and antiviral applications, presenting further avenues for investigation. mdpi.commdpi.com

The exploration of these therapeutic areas will involve extensive in vitro screening against relevant cell lines and pathogens, followed by in vivo studies to validate the findings.

Advanced Computational Modeling for Optimized this compound Activity and Selectivity

In silico methods are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the rational design of more potent and selective compounds. nih.gov For this compound, computational modeling can be applied in several key areas:

Molecular Docking: Docking studies can predict the binding affinity and orientation of this compound analogues within the active sites of various biological targets. For instance, docking studies on related thiazole derivatives have successfully predicted their interaction with proteins like aromatase, EGFR, and CDK2. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of analogues with their biological activity. This can help in identifying the key molecular descriptors that govern efficacy and selectivity.

ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new analogues, helping to prioritize compounds with favorable pharmacokinetic and safety profiles for further development. nih.gov

The integration of these computational approaches will accelerate the discovery process and reduce the reliance on costly and time-consuming experimental screening.

Integration of this compound Research with High-Throughput Screening Initiatives

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target. thermofisher.comthermofisher.com The development of a focused library of this compound analogues would be highly amenable to HTS campaigns. acs.orgnih.gov

A workflow for such an initiative would involve:

Library Design and Synthesis: Creation of a diverse library of this compound derivatives based on the principles of rational design.

Assay Development: Establishment of robust and sensitive assays for the biological targets of interest.

HTS Execution: Screening of the compound library to identify initial "hits."

Hit Validation and Optimization: Confirmation of the activity of the hits and further chemical modification to improve their potency and selectivity.

HTS can significantly accelerate the identification of lead compounds for various therapeutic indications.

Potential Contributions of this compound in Interdisciplinary Research Fields

The versatility of the thiazole scaffold suggests that this compound and its derivatives could find applications beyond traditional medicinal chemistry. researchgate.net

Chemical Biology: These compounds could serve as chemical probes to study the function of specific proteins or biological pathways.

Materials Science: The unique electronic and photophysical properties of thiazole-containing compounds could be exploited in the development of novel materials, such as dyes and photosensitizers. nih.gov

Agrochemicals: The biological activity of thiazoles is not limited to human therapeutics; they have also been investigated for their potential as pesticides. mdpi.com

The exploration of these interdisciplinary applications could lead to unexpected discoveries and broaden the impact of research on this promising class of molecules.

Data on Related Thiazole Derivatives

Table 1: Anticancer Activity of Selected Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| 4c | HCT-116 | 3.80 ± 0.80 | nih.gov |

| 4d | HCT-116 | 3.65 ± 0.90 | nih.gov |

| 8c | HCT-116 | 3.16 ± 0.90 | nih.gov |

| 4c | HT-29 | 7.24 ± 0.62 | nih.gov |

| 4d | HT-29 | 4.13 ± 0.51 | nih.gov |

| 8c | HT-29 | 3.47 ± 0.79 | nih.gov |

| 4c | HepG2 | 2.94 ± 0.62 | nih.gov |

| 4d | HepG2 | 2.31± 0.43 | nih.gov |

| 8c | HepG2 | 4.57 ± 0.85 | nih.gov |

| 4c | MCF-7 | 2.57 ± 0.16 | mdpi.com |

| 4c | HepG2 | 7.26 ± 0.44 | mdpi.com |

| 6i | MCF-7 | 6.10 ± 0.4 | acs.org |

Table 2: Enzyme Inhibition by a Thiazole Derivative

| Compound | Enzyme | IC50 (µM) | Source |

|---|

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-phenyl-1,2-thiazol-5-yl)propanamide, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves cyclization of thiosemicarbazides or condensation of thiazole precursors with propanoyl chloride. For example, intermediates like 3-(hydroxyimino)-3-amino-N-phenylpropanamide can be reacted with acid chlorides under reflux conditions . Characterization of intermediates is achieved via FTIR (to confirm amide C=O stretches at ~1650–1680 cm⁻¹) and ¹H NMR (to verify phenyl and thiazole proton environments) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm for phenyl/thiazole) and carbonyl carbons (δ ~165–175 ppm).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 273.3 for C₁₂H₁₂N₂OS) .

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry in solid-state studies .

Q. What biological activities are associated with thiazole-containing analogs of this compound?

- Methodological Answer : Thiazole derivatives often exhibit anticancer activity via tubulin inhibition (e.g., IC₅₀ = 1.2–4.8 μM in MCF-7 and HCT116 cells) . Molecular docking studies suggest interactions with EGFR (epidermal growth factor receptor) kinase domains, validated using AutoDock Vina with binding energies ≤ -8.5 kcal/mol .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst screening : Use p-toluenesulfonic acid (PTSA) to accelerate cyclization (yield increases from 45% to 72%) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity at 80–100°C .

- pH control : Maintain pH 7–8 during amide bond formation to minimize hydrolysis .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Methodological Answer :

- Comparative assays : Perform parallel testing on cell lines (e.g., MCF-7) and murine xenograft models to assess bioavailability and metabolite stability .

- Pharmacokinetic profiling : Use LC-MS to measure plasma concentrations and identify active metabolites contributing to discrepancies .

Q. What computational tools are suitable for predicting the binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with tubulin (PDB ID: 1SA0) .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces using Multiwfn to identify nucleophilic/electrophilic regions .

Q. How do structural modifications (e.g., substituent variation on the phenyl ring) affect biological potency?

- Methodological Answer :

- SAR studies : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to enhance cytotoxicity (e.g., IC₅₀ improves from 8.3 μM to 2.1 μM in A549 cells) .

- Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .

Q. What analytical challenges arise in isolating enantiomers of this compound, and how can they be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.